2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spiro compound . Another method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride in tetrahydrofuran (THF), leading to the closure of the pyrrolidine ring into the desired heterocycle .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the synthetic routes mentioned above. The focus is on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in THF.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2-Oxa-8-azaspiro[4.5]decane
- 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
Uniqueness
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group and carboxylic acid functionality enhance its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-6-8(9(12)13)10(7-11)2-4-14-5-3-10/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
CTTKKNCSQDQCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CCOCC2)C(=O)O |
Origin of Product |
United States |
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